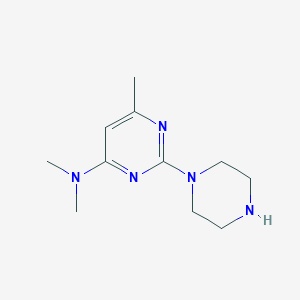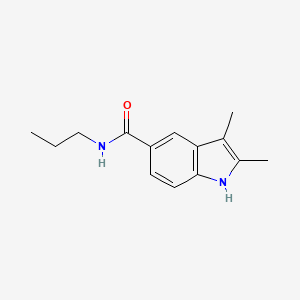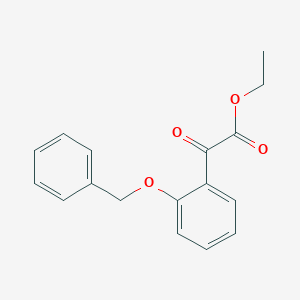
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of azetidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminium hydride, sodium borohydride, and other reducing agents in dry solvents.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile has several scientific research applications, including:
作用機序
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: A compound with similar structural features but different biological activities.
2-(3-Aminoazetidin-1-yl)acetamide: Another azetidine derivative with distinct chemical properties and applications.
Uniqueness
Its combination of azetidine and nitrile functionalities makes it a versatile compound for various research and industrial purposes .
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2-(3-aminoazetidin-1-yl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C9H17N3/c1-7(2)9(3,6-10)12-4-8(11)5-12/h7-8H,4-5,11H2,1-3H3 |
InChIキー |
NTBGKWWJYZZHLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C#N)N1CC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


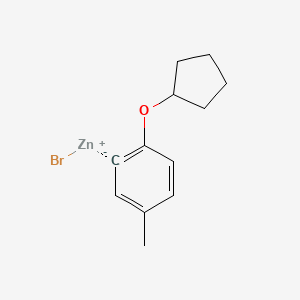
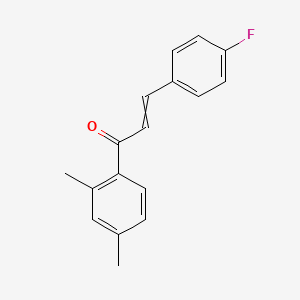
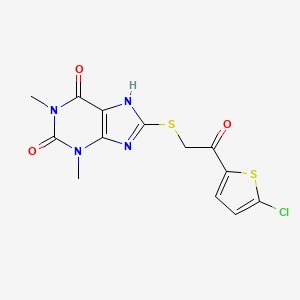
![2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
![(2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)





